3,5-Dibromo-4-iodopyridin-2(1H)-one
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Overview
Description
3,5-Dibromo-4-iodopyridin-2(1H)-one is a heterocyclic organic compound that contains bromine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-iodopyridin-2(1H)-one typically involves the bromination and iodination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 3 and 5 positions.
Iodination: The brominated pyridine is then subjected to iodination using iodine or an iodinating agent like iodine monochloride (ICl) to introduce an iodine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-iodopyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can facilitate electrophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-Dibromo-4-iodopyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-iodopyridin-2(1H)-one depends on its specific application. In general, the compound interacts with molecular targets through its bromine and iodine substituents, which can form covalent bonds or participate in non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-chloropyridin-2(1H)-one
- 3,5-Dibromo-4-fluoropyridin-2(1H)-one
- 3,5-Dibromo-4-methylpyridin-2(1H)-one
Uniqueness
3,5-Dibromo-4-iodopyridin-2(1H)-one is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and properties compared to similar compounds
Properties
IUPAC Name |
3,5-dibromo-4-iodo-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQMPDDNOGMVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Br)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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